molecular formula C10H30N5Ta B008851 Pentakis(dimethylamino)tantalum(V) CAS No. 19824-59-0

Pentakis(dimethylamino)tantalum(V)

Número de catálogo: B008851
Número CAS: 19824-59-0
Peso molecular: 401.33 g/mol
Clave InChI: VSLPMIMVDUOYFW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Métodos De Preparación

Pentakis(dimethylamino)tantalum(V) is synthesized by treating tantalum pentachloride (TaCl5) with lithium dimethylamide (LiN(CH3)2) in an organic solvent . The reaction proceeds as follows:

TaCl5+5LiN(CH3)2Ta(N(CH3)2)5+5LiCl\text{TaCl}_5 + 5 \text{LiN(CH}_3\text{)}_2 \rightarrow \text{Ta(N(CH}_3\text{)}_2\text{)}_5 + 5 \text{LiCl} TaCl5​+5LiN(CH3​)2​→Ta(N(CH3​)2​)5​+5LiCl

This method is similar to the preparation of tetrakis(dimethylamido)titanium . Industrial production methods typically involve similar synthetic routes but are scaled up to meet commercial demands.

Análisis De Reacciones Químicas

Hydrolysis

PDMAT undergoes rapid hydrolysis in the presence of moisture, releasing dimethylamine (DMA) and forming tantalum oxyhydroxides or oxides . The reaction is highly exothermic and proceeds via ligand substitution:Ta N CH3 2 5+H2OTaOx(OH)y+5HN CH3 2\text{Ta N CH}_3\text{ }_2\text{ }_5+\text{H}_2\text{O}\rightarrow \text{TaO}_x(\text{OH})_y+5\text{HN CH}_3\text{ }_2Key Observations:

  • Hydrolysis kinetics depend on humidity levels, with complete degradation occurring under ambient conditions .
  • Residual DMA can act as a catalyst in subsequent organic reactions .

Oxidation

Exposure to oxygen or oxidizing agents (e.g., O₂, H₂O₂) converts PDMAT into tantalum oxide (Ta₂O₅) thin films, a process leveraged in chemical vapor deposition (CVD) :2Ta N CH3 2 5+15O2Ta2O5+10CO2+15H2O+10N22\text{Ta N CH}_3\text{ }_2\text{ }_5+15\text{O}_2\rightarrow \text{Ta}_2\text{O}_5+10\text{CO}_2+15\text{H}_2\text{O}+10\text{N}_2Applications:

  • Ta₂O₅ films are integral as high-κ dielectrics in semiconductor devices .
  • Film crystallinity is tunable via deposition temperature (200–400°C) .

Ligand Substitution in Atomic Layer Deposition (ALD)

PDMAT reacts with ammonia (NH₃) or monomethylhydrazine (MMH) in ALD to form tantalum nitride (TaN) barriers, crucial for copper interconnects :Ta N CH3 2 5+NH3TaN+5HN CH3 2\text{Ta N CH}_3\text{ }_2\text{ }_5+\text{NH}_3\rightarrow \text{TaN}+5\text{HN CH}_3\text{ }_2Mechanistic Insights:

  • Selective Deposition: PDMAT chemisorbs preferentially on dielectric surfaces (e.g., SiO₂) over metallic substrates (e.g., Cu) due to differing surface energies .
  • Byproduct Etching: Reaction byproducts (e.g., DMA) reverse ligand adsorption on non-target surfaces, enhancing selectivity .
ALD Process Parameters Values
Deposition Temperature150–300°C
Film Thickness per Cycle0.5–1.0 Å
Resistivity of TaN Films200–500 μΩ·cm

Thermal Decomposition

At elevated temperatures (>100°C), PDMAT decomposes into TaN and volatile organic byproducts :Ta N CH3 2 5ΔTaN+Volatile Hydrocarbons+DMA\text{Ta N CH}_3\text{ }_2\text{ }_5\xrightarrow{\Delta}\text{TaN}+\text{Volatile Hydrocarbons}+\text{DMA}Mass Spectrometry Findings :

  • Primary decomposition products include Ta(NMe₂)₃ and Ta(NMe₂)₂ fragments.
  • Activation energy for decomposition: ~85 kJ/mol.

Comparative Reaction Table

Reaction Type Conditions Products Applications
HydrolysisAmbient moistureTaOₓ(OH)ᵧ, DMADegradation studies
OxidationO₂, H₂O₂, 200–400°CTa₂O₅ thin filmsHigh-κ dielectrics
ALD with NH₃150–300°C, vacuumTaN barriersSemiconductor interconnects
Thermal Decomposition>100°C, inert atmosphereTaN, hydrocarbonsThin-film precursors

Aplicaciones Científicas De Investigación

Scientific Research Applications

PDMAT serves as a precursor in chemical vapor deposition (CVD) processes, particularly for the production of tantalum nitride (TaN) and tantalum oxide (Ta₂O₅) thin films. These films are crucial for numerous applications in electronics and materials science.

Semiconductor Manufacturing

  • Thin Film Deposition : PDMAT is extensively utilized in CVD to create high-purity TaN and Ta₂O₅ layers. These materials are essential for fabricating integrated circuits, where TaN acts as a diffusion barrier to prevent copper migration .
  • Atomic Layer Deposition (ALD) : PDMAT is also used in ALD processes, allowing for precise control over film thickness and composition, which is critical for advanced semiconductor devices .

Materials Science

  • Barrier Layers : The application of TaN films produced from PDMAT is vital in electronic components, providing effective barrier layers that enhance device performance and reliability .
  • Dielectric Materials : Tantalum oxide films serve as gate dielectrics in transistors, contributing to the miniaturization of electronic components while maintaining high performance .

Case Study 1: Tantalum Nitride Thin Films

A study demonstrated the effectiveness of PDMAT as a CVD precursor for TaN thin films. The resulting films exhibited excellent electrical properties suitable for use as diffusion barriers in copper interconnects within integrated circuits. The deposition process was optimized for temperature and pressure conditions, leading to improved film uniformity and adhesion .

Case Study 2: Tantalum Oxide Dielectrics

Research focused on the deposition of Ta₂O₅ thin films using PDMAT revealed its potential as a high-k dielectric material. The films showed promising characteristics for gate dielectric applications in MOSFETs, contributing to enhanced device scaling and performance metrics .

Mecanismo De Acción

The mechanism by which pentakis(dimethylamino)tantalum(V) exerts its effects primarily involves its role as a precursor in CVD processes. During these processes, the compound decomposes to form tantalum nitride or tantalum oxide thin films. The molecular targets and pathways involved include the interaction of the compound with oxygen, water, or other reagents to facilitate the deposition of thin films .

Comparación Con Compuestos Similares

Actividad Biológica

Pentakis(dimethylamino)tantalum(V) (PDMAT) is an organometallic compound with the chemical formula Ta(N(CH₃)₂)₅. This compound is primarily recognized for its application as a precursor in chemical vapor deposition (CVD) processes, particularly in the semiconductor industry. However, its biological activity and potential applications in biological systems merit detailed exploration.

PDMAT is a colorless solid that is soluble in organic solvents and hydrolyzes readily to release dimethylamine. The synthesis involves the reaction of tantalum pentachloride (TaCl₅) with lithium dimethylamide (LiN(CH₃)₂), yielding PDMAT and lithium chloride (LiCl) as a byproduct:

TaCl5+5LiN CH3)2Ta N CH3)2)5+5LiCl\text{TaCl}_5+5\text{LiN CH}_3)_2\rightarrow \text{Ta N CH}_3)_2)_5+5\text{LiCl}

This method is similar to those used for other organometallic precursors, highlighting PDMAT's role in thin film deposition technologies.

PDMAT acts as a volatile solid CVD precursor, primarily targeting the formation of tantalum nitride (TaN) and tantalum oxide (Ta₂O₅) thin films. The hydrolysis of PDMAT leads to the release of dimethylamine, which can influence biochemical pathways, particularly in organic synthesis where nitrogen-containing compounds are desired.

Biological Applications

While the primary use of PDMAT lies in materials science, its biological activity has been investigated in several contexts:

Research Findings

Research has shown that PDMAT can influence various biochemical pathways through its hydrolysis products. The following table summarizes key findings from recent studies:

StudyFocusFindings
Surface ChemistryInvestigated interactions during atomic layer deposition; revealed stable thin film formation on substrates.
C-alkylation ReactionsDemonstrated effectiveness in forming nitrogen-containing compounds through hydroaminoalkylation.
Volatility and ReactivityHighlighted unique properties due to five dimethylamido ligands enhancing reactivity compared to other tantalum compounds.

Case Studies

  • Thin Film Deposition : A study on the use of PDMAT for producing TaN films indicated that the compound's volatility and reactivity significantly improved film quality, which is crucial for semiconductor applications. The films exhibited excellent electrical properties, making them suitable for advanced electronic devices.
  • Synthesis of Organic Compounds : In experimental settings, researchers utilized PDMAT to synthesize various nitrogen-containing organic compounds. The results indicated a high yield of desired products, showcasing PDMAT's potential utility in organic synthesis.

Safety and Hazards

PDMAT is classified as corrosive and flammable, with sensitivity to moisture and oxygen. Proper safety protocols should be followed when handling this compound in laboratory settings.

Future Directions

Further research is warranted to fully understand the biological implications of PDMAT. Areas for exploration include:

  • Toxicological Studies : Comprehensive evaluations of cytotoxicity and genotoxicity are necessary to assess the safety profile of PDMAT for potential biomedical applications.
  • Biochemical Pathways : Investigating how hydrolysis products interact with biological systems could reveal new applications in drug development or environmental chemistry.

Propiedades

IUPAC Name

dimethylazanide;tantalum(5+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/5C2H6N.Ta/c5*1-3-2;/h5*1-2H3;/q5*-1;+5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLPMIMVDUOYFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Ta+5]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H30N5Ta
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60173547
Record name Pentakis(dimethylamino)tantalum
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19824-59-0
Record name Tantalum, pentakis(dimethylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019824590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentakis(dimethylamino)tantalum
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentakis(dimethylamino)tantalum(V)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentakis(dimethylamino)tantalum(V)

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